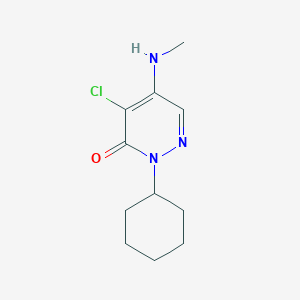
2-(2,4-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide is a chemical compound with potential applications in scientific research. This compound is also known as FTY720 or fingolimod. Fingolimod is a sphingosine-1-phosphate receptor modulator that has been used as a treatment for multiple sclerosis. However,
作用機序
Further research is needed to fully understand the mechanism of action of fingolimod and its effects on various physiological processes.
4. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of fingolimod in various diseases.
実験室実験の利点と制限
Fingolimod has several advantages and limitations for lab experiments. Some of the advantages include:
1. Specificity: Fingolimod targets sphingosine-1-phosphate receptors with high specificity, which can reduce off-target effects.
2. Availability: Fingolimod is commercially available, which makes it easy to obtain for lab experiments.
3. Versatility: Fingolimod has potential applications in various areas of scientific research, including neuroprotection, cancer, and inflammation.
Some of the limitations of fingolimod for lab experiments include:
1. Cost: Fingolimod can be expensive, which can limit its use in some lab experiments.
2. Solubility: Fingolimod has poor solubility in water, which can make it difficult to use in some lab experiments.
3. Drug interactions: Fingolimod can interact with other drugs, which can complicate lab experiments.
将来の方向性
There are several future directions for research on fingolimod, including:
1. Combination therapy: Fingolimod has potential applications in combination therapy with other drugs for various diseases, including cancer and neurodegenerative diseases.
2. Targeted delivery: Fingolimod could be delivered specifically to certain tissues or cells to improve its efficacy and reduce off-target effects.
3.
合成法
The synthesis of fingolimod involves the reaction of 2,4-dimethylphenol with chloroacetyl chloride to form 2-(2,4-dimethylphenoxy)acetamide. This intermediate is then reacted with 4-fluorobenzylamine to form the final product, 2-(2,4-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide.
科学的研究の応用
Fingolimod has been used in various scientific research studies due to its ability to modulate sphingosine-1-phosphate receptors. These receptors are involved in various physiological processes, including immune cell migration, vascular tone, and neuronal development. Fingolimod has been shown to have potential applications in the following areas of scientific research:
1. Neuroprotection: Fingolimod has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. This compound has been shown to protect neurons from oxidative stress and inflammation, which are two key factors in the development of neurodegenerative diseases.
2. Cancer: Fingolimod has been shown to have anti-cancer properties in various types of cancer, including breast cancer, prostate cancer, and glioblastoma. This compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (blood vessel formation), and modulate the immune system to target cancer cells.
3. Inflammation: Fingolimod has been shown to have anti-inflammatory effects in various animal models of inflammation, including rheumatoid arthritis and inflammatory bowel disease. This compound has been shown to modulate the immune system to reduce inflammation and promote tissue repair.
特性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12-3-8-16(13(2)9-12)21-11-17(20)19-10-14-4-6-15(18)7-5-14/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEHHLDDQMMACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5697441.png)
![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)

![(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)
![4-({[4-(dimethylamino)phenyl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5697476.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5697488.png)